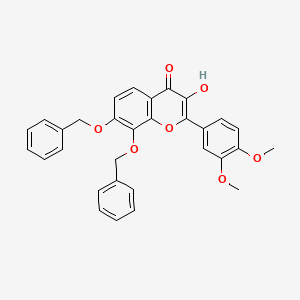
Methyl 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylate is a synthetic compound that belongs to the class of indazole carboxylates It is known for its unique chemical structure, which includes a cyclohexylmethyl group attached to the indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylate typically involves the reaction of 1H-indazole-3-carboxylic acid with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Indazole-3-carboxylic acid derivatives.
Reduction: Indazole-3-methanol derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(Cyclohexylmethyl)-1H-indole-3-carboxylate: Similar structure but with an indole ring instead of an indazole ring.
Methyl 1-(Cyclohexylmethyl)-1H-indazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Uniqueness: Methyl 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its cyclohexylmethyl group and indazole ring contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C16H20N2O2 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
methyl 1-(cyclohexylmethyl)indazole-3-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-20-16(19)15-13-9-5-6-10-14(13)18(17-15)11-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3 |
InChI-Schlüssel |
INWMGTMSCLVONW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


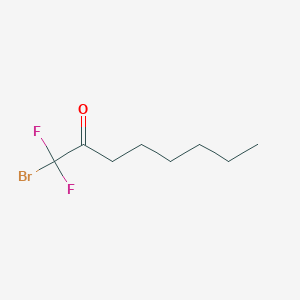
![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
![2-[3-(5-Methylfuran-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291782.png)
![Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)
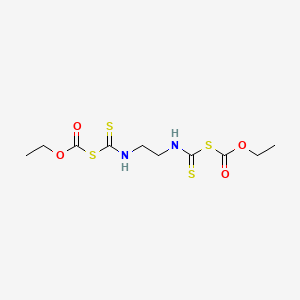

![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)
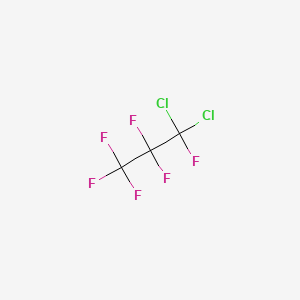
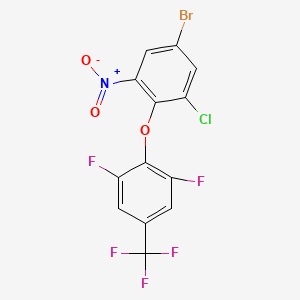
![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
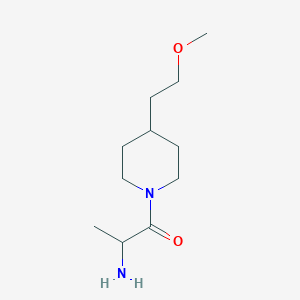
![tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15291837.png)
![Tert-butyl2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B15291845.png)
